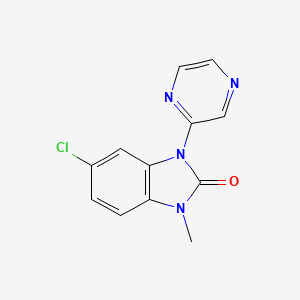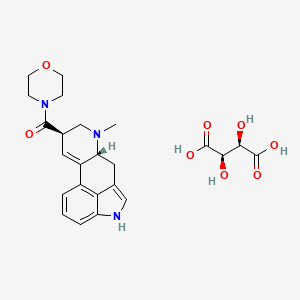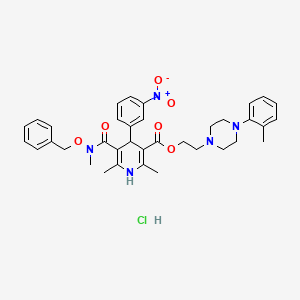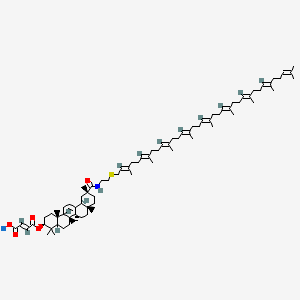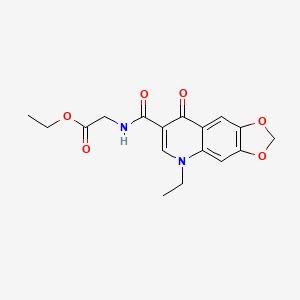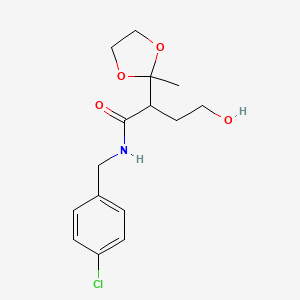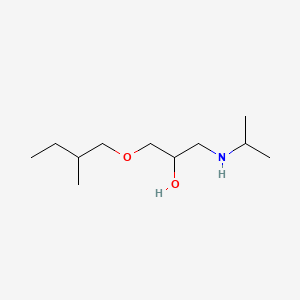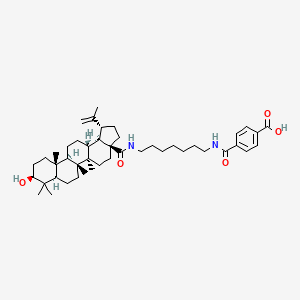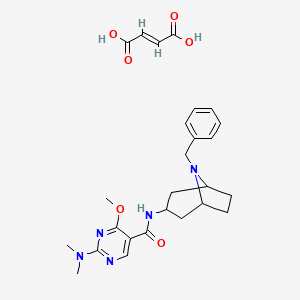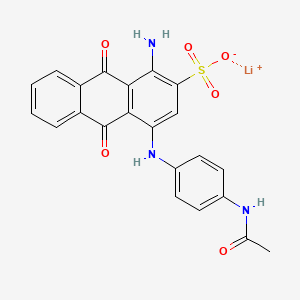
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate is a complex organic compound with a molecular formula of C28H35NO6S This compound is known for its unique structural features, which include a thiochroman core and a phenylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiochroman Core: This can be achieved through a cyclization reaction involving a suitable thiol and a chroman derivative under acidic or basic conditions.
Attachment of the Phenylbutyl Side Chain: This step involves the nucleophilic substitution of a halogenated phenylbutyl compound with the amino group on the thiochroman core.
Methoxylation: Introduction of the methoxy group is typically done using methanol in the presence of a strong acid or base.
Formation of the Fumarate Salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiochroman derivatives.
Scientific Research Applications
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-((2-Methoxy-3-((4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate
- 8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)chroman fumarate
Uniqueness
8-((2-Methoxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman fumarate is unique due to its thiochroman core, which imparts distinct chemical and biological properties compared to similar compounds with chroman cores or different side chains. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
153804-72-9 |
|---|---|
Molecular Formula |
C27H35NO6S |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-phenylbutan-1-amine |
InChI |
InChI=1S/C23H31NO2S.C4H4O4/c1-25-21(17-24-15-6-5-11-19-9-3-2-4-10-19)18-26-22-14-7-12-20-13-8-16-27-23(20)22;5-3(6)1-2-4(7)8/h2-4,7,9-10,12,14,21,24H,5-6,8,11,13,15-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KFQZTRQFBVTGQR-WLHGVMLRSA-N |
Isomeric SMILES |
COC(CNCCCCC1=CC=CC=C1)COC2=CC=CC3=C2SCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC(CNCCCCC1=CC=CC=C1)COC2=CC=CC3=C2SCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


